Destrifluoroethoxy Lansoprazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

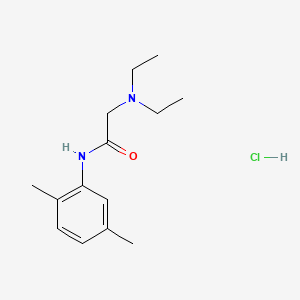

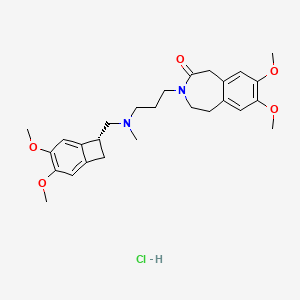

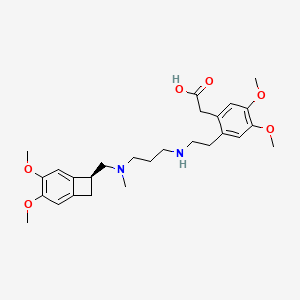

Destrifluoroethoxy Lansoprazole, also known as 2-(((3-Methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole, is a compound with the molecular formula C14H13N3OS and a molecular weight of 271.34 g/mol . It is categorized as an impurity standard .

Molecular Structure Analysis

The molecular structure of Destrifluoroethoxy Lansoprazole is characterized by a benzimidazole core, a sulfinyl group, and a 3-methylpyridin-2-yl group . The geometrical parameters of the compound have been studied using DFT calculations and compared with single crystal XRD data .Physical And Chemical Properties Analysis

Destrifluoroethoxy Lansoprazole has a predicted boiling point of 550.7±52.0 °C and a predicted density of 1.41±0.1 g/cm3 . Its pKa value is predicted to be 9.62±0.10 .Aplicaciones Científicas De Investigación

Multifunctional Oral Dosage Form

Specific Scientific Field

Pharmaceutics

Summary of the Application

This study aimed to develop a stable multifunctional formulation integrating solid dispersion (SD) technology with a bioactive self-nanoemulsifying drug delivery system (SNEDDS) based on Black Seed Oil (BSO) to synergistically enhance Lansoprazole delivery and therapeutic effects .

Methods of Application

The Lansoprazole-loaded SNEDDS was prepared using BSO, Transcutol P, and Kolliphor EL . The formulations were characterized by particle apparent hydrodynamic radius analysis, zeta potential, SEM, DSC, PXRD, and in vitro dissolution testing .

Results or Outcomes

Physicochemical characterization revealed that the dispersed systems were in the nanosize range (<500 nm). The SNEDDS effectively solubilized Lansoprazole but degraded completely within 1 day . Lyophilized SDs with Pluronic F-127 demonstrated the highest Lansoprazole dissolution efficiency (3.5-fold vs. drug) and maintained chemical stability (>97%) for 1 month .

Spray-Dried Lansoprazole Enteric Microparticles

Summary of the Application

This research focuses on the development of enteric microparticles of Lansoprazole in a single step by employing the spray drying technique and studies the effects of variegated formulation/process variables on entrapment efficiency and in vitro gastric resistance .

Methods of Application

Various process parameters were varied to investigate their effects on microparticle properties. The optimized process parameters were comprised of an inlet temperature of 150°C, atomizing air pressure of 2 kg/cm 2, feed solution concentration of 6% w/w, feed solution spray rate of 3 ml/min, and aspirator volume of 90% .

Results or Outcomes

The SEM analysis revealed smooth and spherical shape morphologies. The DSC and PXRD study divulged the amorphous nature of the drug . Regarding stability, the product was found to be stable under 3 months of accelerated and long-term stability conditions as per ICH Q1A (R2) guidelines .

Lansoprazole and Type 2 Diabetes

Specific Scientific Field

Pharmacoepidemiology

Summary of the Application

This study aimed to determine whether Lansoprazole imparts a differential risk of type 2 diabetes as compared with other Proton Pump Inhibitors (PPIs) .

Methods of Application

A population-based retrospective cohort study was conducted using the National Health Insurance Research Database in Taiwan . The primary outcome was the new-onset of type 2 diabetes mellitus (T2DM) .

Results or Outcomes

Patients receiving Lansoprazole treatment had a reduced risk of T2DM as compared with those undergoing other PPI therapy (adjusted HR, 0.65; 95% CI, 0.56–0.76) . The inverse association between the use of Lansoprazole and risk of T2DM was observed in both genders and in various age groups .

Lansoprazole and Osteoporosis

Summary of the Application

This research aimed to determine the risk of developing osteoporosis in patients with Lansoprazole use .

Methods of Application

A retrospective cohort study was conducted using the National Health Insurance Research Database of Taiwan dated from 2000 to 2013 . The main outcome was the primary diagnosis of osteoporosis .

Results or Outcomes

Patients receiving Lansoprazole treatment had a reduced risk of osteoporosis as compared with those undergoing other PPI therapy (adjusted HR, 0.56; 95% CI, 0.46–0.68) .

Safety And Hazards

Lansoprazole, a related compound, is classified as a skin irritant (Category 2), an eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye/face protection when handling the compound .

Propiedades

Número CAS |

60524-97-2 |

|---|---|

Nombre del producto |

Destrifluoroethoxy Lansoprazole |

Fórmula molecular |

C14H13N3OS |

Peso molecular |

271.34 |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

2-[(1H-Benzimidazol-2-ylthio)methyl]-3-methyl-4-pyridine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[4-(2-Azidotetrahydro-3-Methyl-5-oxo-2-furanyl)phenyl]hydrazinylidene]propanedinitrile](/img/structure/B601738.png)